4-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C13H10F4N2O and its molecular weight is 286.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Aromatic Polyamides
Aromatic polyamides, derived from compounds similar to "4-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide," have been synthesized and characterized for their properties. For instance, new diphenylfluorene-based aromatic polyamides were prepared, displaying high solubility in organic solvents and excellent thermal stability. These polymers are capable of forming transparent, flexible, and tough films, indicating their potential use in advanced material applications (Hsiao, Yang, & Lin, 1999).
Inhibitors of Gene Expression
Compounds structurally related to the specified molecule have been studied as inhibitors of NF-kappaB and AP-1 gene expression. These studies involve detailed structure-activity relationship (SAR) analyses to improve bioavailability and permeability, which could lead to new therapeutic agents (Palanki et al., 2000).
Ortho-linked Polyamides
Research on ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from certain phenols has been conducted. These polyamides exhibit high thermal stability, good solubility in polar solvents, and can be cast into transparent films. The materials' properties, including glass transition temperatures and weight loss temperatures, suggest their utility in high-performance applications (Hsiao, Yang, & Chen, 2000).
Discovery of Selective Inhibitors
The discovery and development of selective inhibitors for kinase superfamily, such as Met kinase, involve the use of compounds that could be structurally related to "this compound." These inhibitors show promise in tumor stasis and have been advanced into clinical trials, highlighting the compound's relevance in drug discovery and development (Schroeder et al., 2009).
Synthesis of Trifluoromethylated Analogues
The synthesis of trifluoromethylated analogues of certain acids, which react with specific reagents to give conjugate hydrocyanation adducts, has been explored. These reactions lead to the creation of new compounds with potential applications in medicinal chemistry, given their structural similarities to "this compound" (Sukach et al., 2015).
Mechanism of Action
Target of Action
Tris(4-fluorophenyl) phosphine and tris(2,2,2-trifluoroethyl) phosphite have been used as flame-retarding additives in Li-ion battery electrolytes . They interact with the electrolyte solution to suppress flammability .
Mode of Action
These compounds improve the thermal stability of the electrolyte, which can result in enhanced battery performance . They do this by suppressing the flammability of the electrolyte .
Biochemical Pathways
They seem to involve a physical char-forming process and a chemical radical-scavenging process .
Pharmacokinetics
Their impact on the electrolyte’s flammability suggests they might have significant physicochemical interactions .
Result of Action
The primary result of their action is the improved thermal stability of the electrolyte and enhanced battery performance .
Action Environment
The efficacy and stability of these compounds as flame-retarding additives can be influenced by the chemical environment of the electrolyte, including its composition and the presence of other additives .
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O/c14-10-3-1-8(2-4-10)9-5-11(18-6-9)12(20)19-7-13(15,16)17/h1-6,18H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYOTPLBSQNFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.